Cas no 1805121-89-4 (4-Chloromethyl-2-cyano-5-methoxybenzoic acid)

4-Chloromethyl-2-cyano-5-methoxybenzoic acid is a versatile benzoic acid derivative with a chloromethyl group, cyano substituent, and methoxy functionality, making it a valuable intermediate in organic synthesis. Its reactive chloromethyl group allows for further functionalization, while the electron-withdrawing cyano and electron-donating methoxy groups contribute to its utility in constructing complex heterocycles and pharmaceuticals. The compound's well-defined structure ensures consistent reactivity, particularly in nucleophilic substitution and cyclization reactions. It is commonly employed in the synthesis of agrochemicals, dyes, and bioactive molecules, offering chemists a reliable building block for tailored modifications. Proper handling is advised due to its reactive chloromethyl moiety.
4-Chloromethyl-2-cyano-5-methoxybenzoic acid structure
1805121-89-4 structure
Product Name:4-Chloromethyl-2-cyano-5-methoxybenzoic acid
CAS No:1805121-89-4
MF:C10H8ClNO3
MW:225.628421783447
CID:4980786
Update Time:2025-06-23

4-Chloromethyl-2-cyano-5-methoxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Chloromethyl-2-cyano-5-methoxybenzoic acid
    • Inchi: 1S/C10H8ClNO3/c1-15-9-3-8(10(13)14)7(5-12)2-6(9)4-11/h2-3H,4H2,1H3,(H,13,14)
    • InChI Key: KYMSRKLBHCPYEB-UHFFFAOYSA-N
    • SMILES: ClCC1C=C(C#N)C(C(=O)O)=CC=1OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 286
  • XLogP3: 1.5
  • Topological Polar Surface Area: 70.3

4-Chloromethyl-2-cyano-5-methoxybenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013011858-250mg
4-Chloromethyl-2-cyano-5-methoxybenzoic acid
1805121-89-4 97%
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484.80 USD 2021-06-25
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Additional information on 4-Chloromethyl-2-cyano-5-methoxybenzoic acid

Introduction to 4-Chloromethyl-2-cyano-5-methoxybenzoic acid (CAS No. 1805121-89-4)

4-Chloromethyl-2-cyano-5-methoxybenzoic acid, identified by its Chemical Abstracts Service (CAS) number 1805121-89-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzoic acid derivatives, a class of molecules widely recognized for their diverse biological activities and therapeutic potential. The structural features of 4-Chloromethyl-2-cyano-5-methoxybenzoic acid, including its chloromethyl, cyano, and methoxy substituents, contribute to its unique chemical properties and make it a valuable scaffold for further chemical modifications and drug development.

The benzoic acid core is a well-documented pharmacophore in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The presence of the chloromethyl group in 4-Chloromethyl-2-cyano-5-methoxybenzoic acid introduces reactivity that can be exploited in the synthesis of more complex molecules, such as heterocycles or peptidomimetics. Additionally, the cyano and methoxy groups enhance the compound's solubility and metabolic stability, making it a promising candidate for further investigation in drug discovery.

In recent years, there has been growing interest in developing novel therapeutic agents based on benzoic acid derivatives due to their favorable pharmacokinetic profiles and well-established safety profiles. For instance, studies have demonstrated that modifications at the aromatic ring can significantly influence the biological activity of these compounds. The specific arrangement of functional groups in 4-Chloromethyl-2-cyano-5-methoxybenzoic acid may contribute to its potential as an intermediate in the synthesis of drugs targeting neurological disorders, such as Alzheimer's disease and Parkinson's disease.

One of the most compelling aspects of 4-Chloromethyl-2-cyano-5-methoxybenzoic acid is its utility as a building block for the development of small-molecule inhibitors. Researchers have explored its use in creating molecules that can modulate enzyme activity, particularly those involved in signal transduction pathways. For example, preliminary studies suggest that derivatives of this compound may interact with kinases and phosphatases, which are key regulators of cellular processes. Such interactions could lead to the development of new treatments for conditions like cancer and autoimmune diseases.

The cyano group in 4-Chloromethyl-2-cyano-5-methoxybenzoic acid is particularly noteworthy, as it can participate in various chemical reactions, including nucleophilic addition and condensation reactions. This reactivity allows for the facile introduction of additional functional groups, expanding the compound's synthetic utility. In contrast, the methoxy group provides electronic stability to the aromatic system while also influencing the compound's polarity and bioavailability.

Recent advances in computational chemistry have enabled more efficient screening of compounds like 4-Chloromethyl-2-cyano-5-methoxybenzoic acid for potential therapeutic applications. Molecular modeling techniques have been used to predict how this compound might interact with biological targets at the atomic level. These studies have identified promising candidates for further experimental validation, streamlining the drug discovery process.

The pharmaceutical industry has increasingly recognized the importance of natural product-inspired scaffolds in drug development. While 4-Chloromethyl-2-cyano-5-methoxybenzoic acid is not directly derived from a natural product, its structural features echo those found in many bioactive molecules isolated from plants and microorganisms. This connection has spurred interest in synthesizing analogs that may exhibit enhanced efficacy or reduced side effects compared to existing drugs.

In conclusion, 4-Chloromethyl-2-cyano-5-methoxybenzoic acid (CAS No. 1805121-89-4) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features and reactivity make it a valuable intermediate for synthesizing novel therapeutic agents. As research continues to uncover new biological targets and synthetic strategies, compounds like this one are likely to play an increasingly important role in addressing unmet medical needs.

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